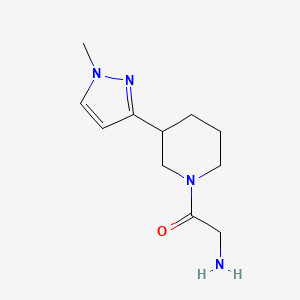

2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one

Descripción

Propiedades

IUPAC Name |

2-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-14-6-4-10(13-14)9-3-2-5-15(8-9)11(16)7-12/h4,6,9H,2-3,5,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBOYQCBKXGZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway. NAD+ plays a pivotal role in many biological processes including metabolism and aging.

Mode of Action

The compound interacts with its target, NAMPT, to modulate its activity The exact nature of this interaction is not clear from the available information

Análisis Bioquímico

Biochemical Properties

2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one can alter gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species.

Molecular Mechanism

At the molecular level, 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling. Additionally, 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations. Degradation products may form over time, potentially leading to altered biological activity and effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one is involved in several metabolic pathways, primarily those related to drug metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can affect the compound’s bioavailability and activity, as well as its potential interactions with other drugs. Additionally, 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one may influence metabolic flux by modulating the activity of key enzymes in metabolic pathways.

Transport and Distribution

The transport and distribution of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which influences its intracellular concentration and localization. Once inside the cell, 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one can bind to cytoplasmic and nuclear proteins, affecting its distribution and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one is crucial for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on various cellular processes. Targeting signals and post-translational modifications play a role in directing 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one to specific subcellular compartments. For instance, phosphorylation of the compound may enhance its nuclear localization, allowing it to interact with transcription factors and influence gene expression.

Actividad Biológica

2-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one is a complex organic compound notable for its unique structural features, including a pyrazole ring, a piperidine ring, and an amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular formula of the compound is , with a molecular weight of 236.31 g/mol. Its structural characteristics contribute to its interactions with biological systems, influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 236.31 g/mol |

| InChI Key | WHNSENSESGLLOC-UHFFFAOYSA-N |

| CAS Number | 2097951-29-4 |

The biological activity of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction modulates the activity of these targets, influencing several biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to receptors involved in neurotransmission and other signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of piperidine and pyrazole exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Potential

Preliminary investigations into the anticancer potential of related compounds suggest that they may inhibit cancer cell proliferation. For example, certain derivatives have shown cytotoxic effects against HepG2 cells with IC50 values significantly lower than standard chemotherapeutic agents .

Case Studies

Several studies have explored the biological activities of compounds related to 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one:

Case Study 1: Antimicrobial Efficacy

A study evaluated various piperidine derivatives for their antimicrobial properties. The results indicated that specific modifications in the piperidine structure could enhance activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

In another study, derivatives were tested against cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis through specific signaling pathways .

Comparative Analysis

To better understand the unique properties of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Antimicrobial Activity (MIC) | Anticancer Activity |

|---|---|---|---|

| 2-Amino-1-(3-(1-methylpyrazol-3-yl)piperidin-1-y)propan-1-one | Pyrazole-Piperidine | 0.0039 - 0.025 mg/mL | Moderate |

| 3-Amino-1-(methylpyrazol-piperidin) | Piperidine | Varies | Low |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Differences

Core Piperidine-Pyrazole-Ethanone Motif

The target compound shares a core structure with several analogs, including:

- 2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one (CAS 1543719-76-1): Structural variation: Pyrazole is at position 4, and the piperidine has a 3-methyl substituent. Molecular weight: 236.31 (C₁₂H₂₀N₄O) .

- 1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (CAS 1365988-13-1): Structural variation: A 5-amino-3-methylpyrazole is linked to the piperidine at position 3. Molecular weight: 222.29 (C₁₁H₁₈N₄O) .

Functional Group Modifications

- Boron-containing analogs : Derivatives such as 1-{4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidin-1-yl}ethan-1-one (PB07291) incorporate boronate esters, which are useful in Suzuki-Miyaura coupling reactions .

Pharmacological Relevance

- GCPR6 inverse agonists: Solangeprasum (CAS C₂₄H₂₉F₂N₅O₃) incorporates a pyrazine-piperidine-ethanone scaffold and acts as an antiparkinsonian agent . The target compound’s simpler structure may allow for improved blood-brain barrier penetration.

Physicochemical Properties

Métodos De Preparación

Pyrazole Ring Construction

The pyrazole core, especially 1-methyl-1H-pyrazol-3-yl, is commonly synthesized via condensation reactions involving hydrazines and β-ketonitriles or related precursors.

Condensation of β-ketonitriles with hydrazines : This is a versatile and widely used method to obtain 5-aminopyrazoles, which can be further functionalized. The reaction proceeds via nucleophilic attack of hydrazine nitrogen on the carbonyl carbon forming hydrazones, followed by cyclization to yield pyrazoles. Methylation at the N1 position can be introduced either by using methylated hydrazines or by subsequent alkylation steps.

One-pot synthesis involving phenylacetylene and hydrazines : This method allows regioselective synthesis of pyrazole derivatives by reacting phenylacetylene with aromatic aldehydes, molecular iodine, and hydrazines, enabling the formation of substituted pyrazoles under mild conditions.

Piperidine Functionalization

The piperidine ring is introduced as a substituent at the 3-position of the pyrazole and serves as a linker to the ethanone moiety.

N-substituted piperidine derivatives : Piperidine rings are often functionalized via nucleophilic substitution or reductive amination to introduce alkyl or aryl substituents. The 1-position of piperidine can be alkylated with methyl groups or linked to other moieties through amide or amine bonds.

Synthesis of piperidinyl ethanone derivatives : Literature reports the synthesis of piperidine-containing ethanone compounds by reacting piperidine derivatives with chloroacetyl or bromoacetyl compounds, facilitating the introduction of the ethanone group via nucleophilic substitution.

Introduction of the Amino Ethanone Group

The amino ethanone group (2-aminoacetyl) is typically introduced through acylation or amidation reactions.

Acylation of amines with chloroacetyl chloride or related reagents : This is a common method to introduce the amino ethanone functionality. The piperidine nitrogen can be acylated with chloroacetyl chloride, followed by amination to yield the amino group.

Coupling reactions using carbodiimide-mediated amidation : Coupling of amine-containing piperidine derivatives with aminoacetyl precursors can be achieved using coupling agents such as EDCI-HOBt, providing good yields and selectivity.

Representative Synthetic Route

Based on the above principles, a plausible synthetic route for 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one involves:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 1-methyl-1H-pyrazol-3-yl intermediate | Condensation of methylhydrazine with β-ketonitrile derivative; reflux in ethanol or suitable solvent | Formation of methylated pyrazole ring |

| 2 | Coupling pyrazole with piperidine | Nucleophilic substitution or reductive amination of pyrazole derivative with piperidine | Formation of 3-(1-methyl-1H-pyrazol-3-yl)piperidine |

| 3 | Introduction of amino ethanone group | Acylation of piperidine nitrogen with chloroacetyl chloride followed by amination or direct amidation using coupling agents | Formation of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one |

Detailed Research Findings and Data

Yields and Purity : Reported yields for pyrazole synthesis via β-ketonitrile condensation range from 70% to 90%, with high regioselectivity and purity confirmed by NMR and IR spectroscopy.

Reaction Conditions : Typical reactions are carried out under reflux in ethanol or dimethylformamide (DMF), with reaction times varying from 6 to 12 hours depending on the step.

Catalysts and Reagents : Use of phosphoryl chloride (POCl3) for chlorination steps and carbodiimide coupling agents (EDCI-HOBt) for amidation is common, enhancing reaction efficiency and selectivity.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring synthesis | Condensation of β-ketonitrile with methylhydrazine | Reflux in ethanol, 6-10 h | 75-90 | High regioselectivity |

| Piperidine coupling | Nucleophilic substitution/reductive amination | Piperidine, suitable solvent, mild heating | 65-85 | Requires purification |

| Amino ethanone introduction | Acylation with chloroacetyl chloride + amination or amidation | POCl3 or EDCI-HOBt, DMF or dichloromethane | 60-80 | Efficient amidation step |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.